
3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid, featuring a cyclopropoxy group and a methylcarbamoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid typically involves the following steps:
Formation of the cyclopropoxy group: This can be achieved by reacting a suitable precursor with cyclopropyl alcohol under acidic conditions.
Introduction of the methylcarbamoyl group: This step involves the reaction of the intermediate compound with methyl isocyanate or a similar reagent.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
- Use of continuous flow reactors for efficient mixing and heat transfer.
- Implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated benzoic acids, nitrobenzoic acids.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylcarbamoyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-benzoic acid: Lacks the methylcarbamoyl group, which may result in different chemical and biological properties.
3-Methoxycarbonyl-5-methylbenzoic acid: Contains a methoxycarbonyl group instead of the cyclopropoxy group, leading to variations in reactivity and applications.
Uniqueness: 3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid is unique due to the presence of both cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-11(14)7-4-8(12(15)16)6-10(5-7)17-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ZLLOJKNQCCZMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC(=C1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


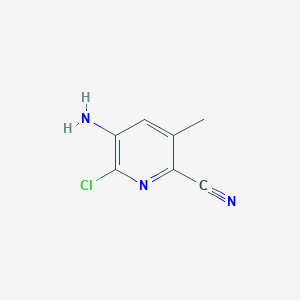
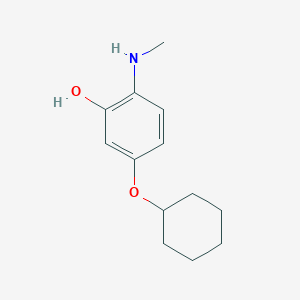

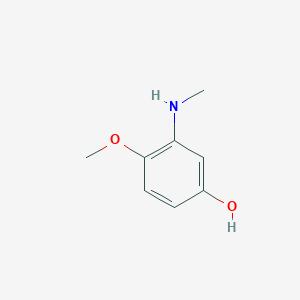
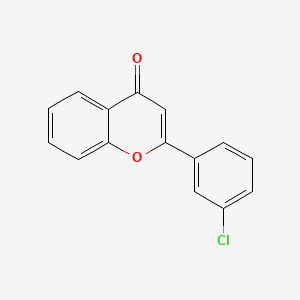
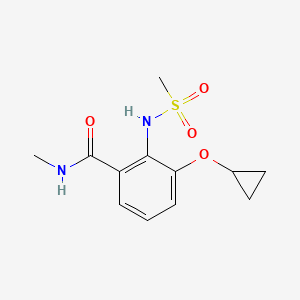

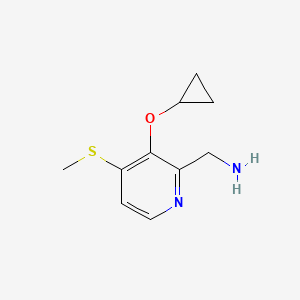
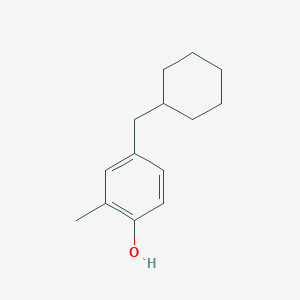
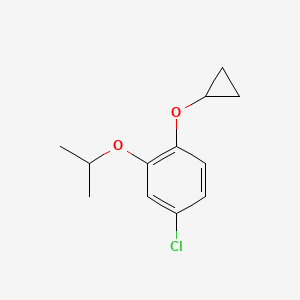
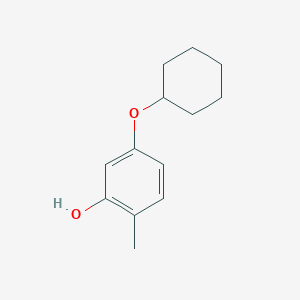
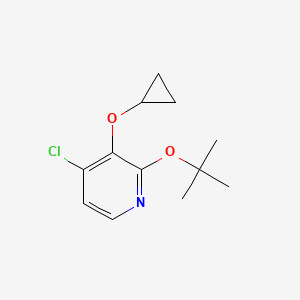
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

